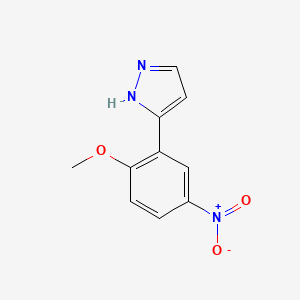

3-(2-MEthoxy-5-nitrophenyl)-2H-pyrazole

Description

Properties

IUPAC Name |

5-(2-methoxy-5-nitrophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-16-10-3-2-7(13(14)15)6-8(10)9-4-5-11-12-9/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMNYCFMAWZWEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-nitrophenyl)-2H-pyrazole typically involves the reaction of 2-methoxy-5-nitrophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-nitrophenyl)-2H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium ethoxide, potassium carbonate, various nucleophiles.

Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products Formed

Reduction: 3-(2-Amino-5-nitrophenyl)-2H-pyrazole.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

Pharmacological Applications

The pyrazole scaffold is recognized for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The specific compound 3-(2-Methoxy-5-nitrophenyl)-2H-pyrazole has been investigated for:

- Anti-inflammatory Activity : Pyrazole derivatives are often evaluated using carrageenan-induced paw edema models. For instance, compounds similar to this compound have shown significant inhibition of inflammation comparable to standard drugs like diclofenac .

- Antimicrobial Properties : Studies indicate that pyrazole derivatives exhibit antimicrobial activity against various pathogens. For example, certain pyrazole compounds have been synthesized and tested against Mycobacterium tuberculosis, demonstrating promising results in inhibiting bacterial growth .

- Anticancer Activity : Research has highlighted the potential of pyrazole derivatives in cancer treatment. The MTT assay has been used to assess the cytotoxic effects of these compounds on cancer cell lines, showing significant anti-proliferative effects .

Agrochemical Applications

Pyrazoles are not only important in medicinal chemistry but also play a crucial role in agriculture. The compound this compound can serve as an intermediate in the synthesis of fungicides and herbicides. The development of novel pyrazole-based agrochemicals has been linked to improved efficacy in pest control and crop protection .

Synthesis and Functionalization

The synthesis of this compound involves various organic reactions, including cycloaddition and functionalization techniques. Recent advancements have focused on optimizing synthetic pathways to enhance yield and reduce reaction times. For instance, methods utilizing polar aprotic solvents have been reported to improve the efficiency of synthesizing pyrazole derivatives .

Data Summary Table

| Application Area | Activity | Reference |

|---|---|---|

| Pharmacology | Anti-inflammatory | |

| Antimicrobial | ||

| Anticancer | ||

| Agrochemicals | Fungicidal and herbicidal properties | |

| Synthesis Techniques | Efficient synthetic pathways |

Case Studies

-

Anti-inflammatory Screening :

A study synthesized a series of pyrazole derivatives, including those similar to this compound. These compounds were evaluated using the carrageenan-induced paw edema model in rats, showing significant anti-inflammatory effects comparable to ibuprofen . -

Antimicrobial Evaluation :

Another research effort focused on synthesizing new pyrazole derivatives and evaluating their antimicrobial activity against various bacterial strains. The results indicated that certain modifications to the pyrazole structure enhanced its antibacterial properties significantly . -

Synthesis Optimization :

Recent advancements in synthetic methodologies for pyrazoles have highlighted the use of novel catalysts and solvents that streamline the production process while maintaining high purity levels of the final products .

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-nitrophenyl)-2H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the pyrazole ring can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

Pyrazole Derivatives with Varied Substituents

5-Amino-3-hydroxy-1H-pyrazole Derivatives (e.g., Compounds 7a–b) Structure: These compounds feature a pyrazole core with 5-amino and 3-hydroxy substituents, coupled to thiophene or cyanoacetate moieties . Key Differences:

- The amino (-NH₂) and hydroxy (-OH) groups are electron-donating, contrasting with the nitro group in 3-(2-Methoxy-5-nitrophenyl)-2H-pyrazole.

- Enhanced solubility in polar solvents due to hydrophilic substituents, whereas the nitro group in the target compound reduces solubility.

3-Methyl-1-phenyl-1H-pyrazol-5-amine

- Structure : A pyrazole with a methyl group at position 3 and a phenyl group at position 1, modified with an amine at position 5 .

- Key Differences :

- The amine group increases nucleophilicity, making this compound more reactive in alkylation or acylation reactions compared to the nitro-substituted target compound.

- Lower molecular weight (~187 g/mol) vs. the target compound (~263 g/mol).

Non-Pyrazole Heterocycles

2-Alkyl-5-{4-[1-(3-nitrophenyl-5-isoxazolyl)methyloxy]phenyl}-2H-tetrazoles (7a–h)

- Tetrazoles (four nitrogen atoms) exhibit higher acidity (pKa ~4–5) compared to pyrazoles (pKa ~2–3).

- The nitro group in both compounds enhances electron-withdrawing effects, but the isoxazole moiety in this series introduces additional steric hindrance. Bioactivity: Reported as antirhnoviral agents, suggesting nitro groups may enhance binding to viral enzymes .

Physicochemical Properties

Notes:

- The nitro group in this compound contributes to its low solubility in aqueous media, a common trait among nitroaromatics.

- Amino-substituted pyrazoles (e.g., 3-Methyl-1-phenyl-1H-pyrazol-5-amine) exhibit higher solubility due to polar amine groups.

Biological Activity

3-(2-Methoxy-5-nitrophenyl)-2H-pyrazole is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the methoxy and nitro substituents on the phenyl ring enhances its potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes. Similar pyrazole derivatives have been reported to influence multiple biochemical pathways, including:

- Anti-inflammatory pathways : Compounds with a pyrazole structure often exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antitumor activity : Pyrazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins .

- Antimicrobial effects : The pyrazole moiety has been associated with antimicrobial activity against various pathogens .

Pharmacological Activities

The pharmacological profile of this compound includes:

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit the growth of cancer cell lines, such as H460 and A549. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis .

- Anti-inflammatory Effects : The compound may reduce inflammation by targeting specific pathways involved in inflammatory responses, potentially comparable to established anti-inflammatory drugs like indomethacin .

- Neuroprotective Effects : Some studies suggest that pyrazole derivatives can exert neuroprotective effects, possibly by modulating neurotransmitter systems or reducing oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives similar to this compound. Below are key findings:

Q & A

Q. What are the common synthetic routes for 3-(2-methoxy-5-nitrophenyl)-2H-pyrazole, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors. Microwave-assisted synthesis (e.g., 80–100°C, 15–30 min) improves yield (75–85%) compared to traditional thermal methods (60–70% yield over 6–8 hours) . Key parameters include:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to improved solubility of nitroaromatic intermediates.

- Catalysts : Acidic (p-TsOH) or basic (K₂CO₃) conditions influence regioselectivity of the pyrazole ring .

- Workup : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating pure products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

A combination of spectroscopic and chromatographic methods is used:

- NMR : ¹H and ¹³C NMR verify substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, nitro group deshielding adjacent aromatic protons) .

- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 260.07) confirm molecular weight .

- HPLC : Purity ≥95% is required for biological assays .

Q. What factors influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

The electron-withdrawing nitro group at the 5-position directs electrophilic attacks to the 2-methoxy-substituted ring. Reactivity trends include:

- Nucleophilic aromatic substitution : Amines or thiols preferentially react at the 4-position of the pyrazole ring under basic conditions .

- Oxidation : HNO₃/H₂SO₄ oxidizes the pyrazole ring to pyrazolone derivatives, altering bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antibacterial or antitumor activity (e.g., MIC values varying by 4–8 µg/mL across studies) may arise from:

- Assay conditions : Differences in bacterial strains (e.g., S. aureus vs. E. coli) or cell lines (HeLa vs. MCF-7) .

- Substituent effects : Analogues with electron-donating groups (e.g., -OCH₃ vs. -NO₂) show divergent binding to target enzymes . Methodological recommendation : Perform side-by-side comparative assays using standardized protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin for antibacterial tests) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina to model binding to E. coli DNA gyrase (PDB: 1KZN). The nitro group forms hydrogen bonds with Asp73 and Arg76 .

- QSAR models : Correlate Hammett σ values of substituents with IC₅₀ data to design more potent derivatives .

Q. How do solvent effects and temperature gradients impact regioselectivity in pyrazole functionalization?

- Solvent polarity : High polarity (e.g., DMF) stabilizes transition states for C-4 substitution, while low polarity (toluene) favors C-5 reactions .

- Temperature : Lower temperatures (0–5°C) reduce side reactions during iodination or sulfonation .

Key Recommendations for Researchers

- Prioritize microwave synthesis for scalability and yield.

- Validate biological activity with orthogonal assays (e.g., enzymatic inhibition + cell viability).

- Use computational tools to guide structural modifications for target specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.